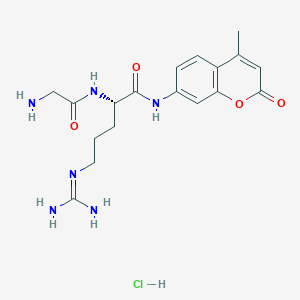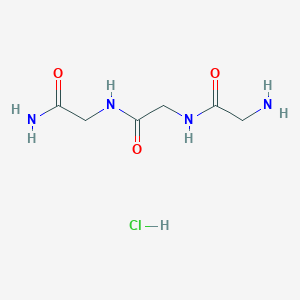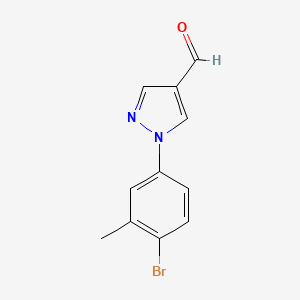
LC-SMPH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LC-SMPH is a chemical compound with a molecular weight of 492.53 . Its IUPAC name is 6-{[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl]amino}-N-{6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl}hexanamide . It appears as a white powder .
Physical And Chemical Properties Analysis
This compound has a melting point of 127-128.4°C . It is recommended to be stored at temperatures less than or equal to -4°C .Mécanisme D'action
The LC-SMPH-SMPH method utilizes the principles of liquid chromatography, solid phase microextraction, and high performance liquid chromatography to separate and identify compounds of interest. In the liquid chromatography step, the sample is injected into a mobile phase containing a stationary phase. The compounds of interest are then separated and identified based on their different properties, such as polarity, solubility, and molecular weight. The separated components are then transferred to a solid phase microextraction (SPME) column, where they are adsorbed onto a stationary phase. The stationary phase is then heated to desorb the compounds of interest, which are then transferred to a high performance liquid chromatography (HPthis compound) system for further analysis.
Biochemical and Physiological Effects
The this compound-SMPH method is used to identify and quantify compounds of interest in a variety of sample matrices. It is used to identify and quantify drugs in biological samples, quantify drugs in clinical samples, analyze food contaminants, and determine trace levels of pollutants in water and soil samples. It is also used in forensic and toxicological analysis, as well as in the analysis of food and environmental samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using LC-SMPH-SMPH in laboratory experiments include its high sensitivity, selectivity, and versatility. It can be used to analyze a wide range of compounds in a variety of sample matrices, and it can detect trace levels of compounds. The main limitation of this method is its cost, as it requires specialized equipment and expertise.
Orientations Futures
The LC-SMPH-SMPH method has the potential to be used for a wide range of applications, including the analysis of drug metabolites, the determination of trace levels of pollutants in water and soil samples, and the analysis of food contaminants. In addition, it can be used for the development of new analytical methods for the analysis of complex samples. It can also be used to develop new approaches for the analysis of drugs in biological samples, such as the development of new chromatographic methods. Finally, it can be used to develop new methods for the quantification of drugs in clinical samples.
Méthodes De Synthèse
The LC-SMPH-SMPH method starts with a liquid chromatography step, where a sample is injected into a mobile phase containing a stationary phase. The compounds of interest are separated and identified based on their different properties, such as polarity, solubility, and molecular weight. The separated components are then transferred to a solid phase microextraction (SPME) column, where they are adsorbed onto a stationary phase. The stationary phase is then heated to desorb the compounds of interest, which are then transferred to a high performance liquid chromatography (HPthis compound) system for further analysis.
Applications De Recherche Scientifique
LC-SMPH-SMPH is widely used for the analysis of a wide range of compounds, including pharmaceuticals, pesticides, and other environmental contaminants. It has been used for the detection of drugs in biological samples, the quantification of drugs in clinical samples, the analysis of food contaminants, and the determination of trace levels of pollutants in water and soil samples. It has also been used in forensic and toxicological analysis, as well as in the analysis of food and environmental samples.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c28-17(24-14-6-2-4-8-23(34)35-27-21(32)11-12-22(27)33)7-3-1-5-15-25-18(29)13-16-26-19(30)9-10-20(26)31/h9-10H,1-8,11-16H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSMXURUVXRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














